molecular formula C16H12N4O4 B14221448 N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine CAS No. 830321-51-2

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine

Cat. No.: B14221448
CAS No.: 830321-51-2
M. Wt: 324.29 g/mol
InChI Key: SSGVZMWPTHIBII-UHFFFAOYSA-N
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Description

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine is an organic compound that belongs to the class of naphthalenediamines. It is characterized by the presence of a naphthalene ring substituted with two amino groups at positions 1 and 8, and a 2,4-dinitrophenyl group attached to one of the amino groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine can be synthesized through a multi-step process. The initial step involves the nitration of naphthalene to produce 1,8-dinitronaphthalene. This intermediate is then reduced to 1,8-diaminonaphthalene. The final step involves the reaction of 1,8-diaminonaphthalene with 2,4-dinitrochlorobenzene under suitable conditions to yield N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine .

Industrial Production Methods

Industrial production of N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine typically follows the same synthetic route as described above but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the presence of suitable electrophiles and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield corresponding diamines, while oxidation can produce nitro derivatives.

Scientific Research Applications

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins and enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2,4-Dinitrophenyl)naphthalene-1,8-diamine include:

Uniqueness

N~1~-(2,4-Dinitrophenyl)naphthalene-1,8-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the naphthalene ring and the 2,4-dinitrophenyl group allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

830321-51-2

Molecular Formula

C16H12N4O4

Molecular Weight

324.29 g/mol

IUPAC Name

1-N-(2,4-dinitrophenyl)naphthalene-1,8-diamine

InChI

InChI=1S/C16H12N4O4/c17-12-5-1-3-10-4-2-6-14(16(10)12)18-13-8-7-11(19(21)22)9-15(13)20(23)24/h1-9,18H,17H2

InChI Key

SSGVZMWPTHIBII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=CC=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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